Ring-Size Dependent Tumor Growth Inhibitory Activity: Cyclohexane vs. Cyclopentane Analogs
In a comparative pharmacological study of alicyclic α-amino acid derivatives spanning cyclopropane to cyclooctane, significant anti-tumor activity was exclusively exhibited by compounds closely related to 1-aminocyclopentane-1-carboxylic acid, while the cyclohexane analog (free acid form of the target compound) and other ring-size derivatives showed minimal to no tumor growth inhibitory activity [1]. This ring-size specificity demonstrates that the cyclohexane scaffold can serve as a negative control or selectivity benchmark when screening for cyclopentane-dependent bioactivity, making it a valuable comparator tool rather than a redundant analog.
Cyclohexane (target): minimal to no anti-tumor activity
Cyclopentane analog: significant tumor growth inhibition
| Evidence Dimension | Tumor growth inhibitory activity (qualitative comparative pharmacology) |
|---|---|
| Target Compound Data | Minimal to no anti-tumor activity observed for cyclohexane derivatives |
| Comparator Or Baseline | 1-Aminocyclopentane-1-carboxylic acid and closely related compounds exhibited significant anti-tumor activity |
| Quantified Difference | Qualitative presence vs. absence of activity; not numerically quantified |
| Conditions | Alicyclic α-amino acid tumor growth inhibition screening in pharmacological models; compounds included cyclopropane, cyclobutane, cyclopentane, cyclohexane, cycloheptane, and cyclooctane amino acid derivatives [1] |
Why This Matters
This ring-size specificity enables the cyclohexane scaffold to function as a selectivity control or negative benchmark when designing experiments to validate cyclopentane-dependent biological activity.
- [1] Connors TA, Elson LA, Haddow A, Ross WCJ. The pharmacology and tumour growth inhibitory activity of 1-aminocyclopentane-1-carboxylic acid and related compounds. Biochem Pharmacol. 1960:108-129. View Source
